N,N'-Dibenzyldithiooxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44704. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dibenzylethanedithioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S2/c19-15(17-11-13-7-3-1-4-8-13)16(20)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRMURHAZMNRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)C(=S)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059544 | |

| Record name | Ethanedithioamide, N,N'-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-65-6 | |

| Record name | N1,N2-Bis(phenylmethyl)ethanedithioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzylrubeanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzylrubeanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedithioamide, N1,N2-bis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedithioamide, N,N'-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibenzyldithiooxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLRUBEANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24YBM651S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-Dibenzyldithiooxamide chemical properties and structure

An In-depth Technical Guide to N,N'-Dibenzyldithiooxamide: Structure, Properties, and Applications

Introduction

This compound, also known as N,N'-dibenzylethanedithioamide, is a sulfur-containing organic compound with significant applications in various chemical fields.[1][2] Structurally, it is a symmetrically substituted dithiooxamide, where the nitrogen atoms of the thioamide groups are each bonded to a benzyl group. This substitution imparts specific solubility and reactivity characteristics that distinguish it from its parent compound, dithiooxamide (rubeanic acid). This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and key applications, tailored for professionals in research and development.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[2] Its properties are dictated by the presence of the benzyl groups, which increase its molecular weight and influence its solubility and thermal characteristics.

| Property | Value | Source |

| CAS Number | 122-65-6 | [3][4] |

| Molecular Formula | C₁₆H₁₆N₂S₂ | [4][5] |

| Molecular Weight | 300.44 g/mol | [4] |

| Appearance | Powder or liquid | [3] |

| Density | ~1.23 - 1.25 g/cm³ | [3][6] |

| Boiling Point | 451.5 °C at 760 mmHg | [3] |

| Flash Point | 226.8 °C | [3] |

| Refractive Index | ~1.60 - 1.67 | [3][6] |

| Vapor Pressure | 2.43E-08 mmHg at 25 °C | [3] |

Molecular Structure and Crystallography

The molecular architecture of this compound is central to its chemical behavior. The core of the molecule consists of a dithiooxamide fragment, which structural studies have shown to be planar and to adopt a trans conformation in the solid state.[1][7]

Key Structural Features:

-

Planar Dithiooxamide Core: The molecule is built around a central C-C bond, with each carbon atom double-bonded to a sulfur atom and single-bonded to a nitrogen atom. The molecule typically lies about an inversion center.[1][7]

-

Intramolecular Hydrogen Bonding: A significant feature is the presence of strong intramolecular hydrogen bonds between the sulfur atom of one thioamide group and the hydrogen atom on the adjacent amide nitrogen.[1][7] This interaction contributes to the planarity and stability of the dithiooxamide fragment.

-

Orthogonal Benzyl Groups: Due to steric hindrance, the benzyl substituents are oriented orthogonally to the main plane of the dithiooxamide core.[1][7] This conformation minimizes steric strain and influences how the molecules pack in a crystal lattice.

-

Bond Characteristics: Crystallographic data for related structures indicate that the C=S and C-N bonds possess significant double-bond character, suggesting π-electron delocalization across the N-C-S system.[8] However, the central C-C bond retains its single-bond character.[8]

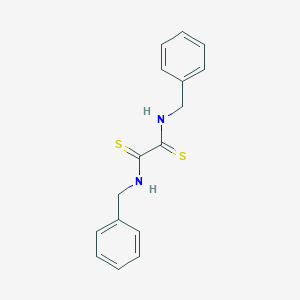

Caption: 2D representation of this compound.

Synthesis of this compound

The synthesis of N,N'-diallyl or N,N'-dialkyl dithiooxamides can be achieved through a two-step process involving the formation of an oxamide intermediate followed by thionation (sulfurization).[9] An alternative approach involves the direct reaction of an amine with a suitable sulfur-containing precursor.[2]

Representative Synthesis Protocol

This protocol outlines a common laboratory-scale synthesis starting from an N,N'-disubstituted oxamide, which is then sulfurized using a thionating agent like Lawesson's reagent.

Step 1: Synthesis of N,N'-Dibenzyloxamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1 molar equivalent) in an appropriate solvent such as ethanol or toluene.

-

Amine Addition: Add benzylamine (2.2 molar equivalents) to the solution. The slight excess of amine ensures the complete consumption of the oxalate ester.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the N,N'-dibenzyloxamide product. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts. Dry the product under vacuum. The purity can be confirmed by melting point analysis and spectroscopy.

Step 2: Thionation to this compound

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the N,N'-dibenzyloxamide (1 molar equivalent) in a dry, high-boiling solvent like toluene.

-

Thionating Agent: Add Lawesson's reagent (0.5 to 1.0 molar equivalent) to the suspension. Causality Note: Lawesson's reagent is a highly effective agent for converting carbonyls (C=O) into thiocarbonyls (C=S). The reaction is typically driven by heat.

-

Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) for 6-8 hours. The solution will typically change color as the reaction progresses.[9]

-

Workup: After cooling, the solvent can be removed under reduced pressure. The crude product is then purified.

-

Purification: Recrystallization is a highly effective method for purification. Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/toluene mixture) and allow it to cool slowly to form pure crystals. The final product's purity should be confirmed by melting point and spectroscopic analysis (NMR, IR).

Caption: General workflow for the synthesis of this compound.

Applications in Research and Industry

N,N'-disubstituted dithiooxamides are versatile compounds with several established and potential applications.

-

Analytical Reagent: Dithiooxamides are well-known chelating agents. The sulfur and nitrogen atoms can coordinate with metal ions. This compound has been explored as an analytical reagent for the detection and quantification of precious metals like platinum and palladium.[9] The formation of colored complexes upon chelation allows for spectrophotometric analysis.

-

Material Science: Aryl-substituted secondary dithiooxamides have been used as ligands to prepare platinum(II) complexes that exhibit mesogenic (liquid crystal) properties.[8] The specific structure of this compound, while not long-chain substituted itself, serves as a fundamental model for understanding the reactivity and steric effects in these advanced materials.[8]

-

Potential in Agrochemicals and Biocides: Patent literature suggests that N,N'-dialkyl dithiooxamides, as a class, have potential utility as antioxidants, herbicides, and sterilizing agents.[9] This indicates potential biological activity that could be explored further, though specific data on the dibenzyl derivative is limited in this context.

Relevance to Drug Development

While not a therapeutic agent itself, the core chemical structure of this compound holds relevance for drug development professionals. The carboxamide functional group is a cornerstone of many pharmaceutical compounds.[10][11] Furthermore, understanding the synthesis and reactivity of related thioamides is crucial. The thioamide group is a bioisostere of the amide group and is sometimes incorporated into drug candidates to modulate properties such as metabolic stability, cell permeability, and receptor binding affinity.

The study of N-benzyl substituted compounds is also highly relevant, as the benzyl group is frequently used in medicinal chemistry to probe hydrophobic pockets in target proteins and to improve pharmacokinetic properties. Therefore, this compound serves as an excellent model compound for synthetic methodology development and for studying the fundamental structural chemistry of N-benzyl thioamides.

Conclusion

This compound is a well-defined chemical entity whose properties are derived from its unique molecular structure, featuring a planar trans-dithiooxamide core stabilized by intramolecular hydrogen bonds and sterically demanding benzyl groups. Its synthesis is achievable through established organic chemistry routes, and its applications, particularly in analytical chemistry and as a precursor in materials science, are well-documented. For researchers in drug development, it serves as a valuable structural model for the thioamide functional group and N-benzyl substitution patterns, offering insights into synthesis, conformation, and reactivity that are broadly applicable in medicinal chemistry.

References

-

N.N'-DIBENZYLDITHIOOXAMIDE CAS 122-65-6 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]

-

Bruno, G., Lanza, S., Nicolò, F., & Rosace, G. (2002). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 10), o608–o609. [Link]

-

n,n'-dibenzyldithio-oxamid - Introduction. ChemBK. [Link]

-

Bruno, G., Lanza, S., Nicolò, F., & Rosace, G. (2002). This compound. ResearchGate. [Link]

-

This compound (C16H16N2S2). PubChemLite. [Link]

-

Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide. ResearchGate. [Link]

-

Abaszadeh, M., Saneei, A., & Khosravi, M. (2015). Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o67–o68. [Link]

- N,N'-dialkyl dithiooxamide as well as preparation method and application thereof.

-

The Crystal and Molecular Structure of N,N‐Dimethyl‐Dithiooxamide. ResearchGate. [Link]

-

Synthesis of N,N'-didodecyldithiooxamide. PrepChem.com. [Link]

- Process for preparation of n,n-di substituted carboxamides.

-

Synthesis of N, N´-Diacetyloxamide using Specific Methods in an Attempt to Achieve Excellent Yield of the Product. Pak. J. Anal. Environ. Chem. [Link]

- Synthetic method for N,N'-diisopropyl carbodiimide.

-

The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs. PubMed. [Link]

-

Senaweera, S., Edwards, T. C., Kankanala, J., et al. (2020). Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). European Journal of Medicinal Chemistry, 199, 112379. [Link]

Sources

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. N.N'-DIBENZYLDITHIOOXAMIDE CAS 122-65-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. N,N'-DIBENZYL DITHIOOXAMIDE [chemicalbook.com]

- 5. PubChemLite - this compound (C16H16N2S2) [pubchemlite.lcsb.uni.lu]

- 6. N.N'-DIBENZYLDITHIOOXAMIDE CAS#: 122-65-6 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof - Google Patents [patents.google.com]

- 10. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 11. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Purification of N,N'-Dibenzyldithiooxamide

Abstract: This technical guide provides a detailed exposition on the synthesis, purification, and characterization of N,N'-dibenzyldithiooxamide (C₁₆H₁₆N₂S₂), a molecule of significant interest in coordination chemistry, materials science, and as a precursor in various chemical applications. This document furnishes researchers, scientists, and drug development professionals with two robust, field-proven synthetic protocols, in-depth purification strategies, and a thorough analysis of the underlying reaction mechanisms. All procedures are designed to be self-validating, supported by authoritative references, and explained with the scientific causality essential for reproducibility and optimization.

Introduction: The Significance of this compound

This compound, also known as N,N'-dibenzylethanedithioamide, is a disubstituted derivative of dithiooxamide. The core dithiooxamide structure is a planar, trans-dithioamide fragment, a feature that imparts rigidity and facilitates strong intramolecular hydrogen bonding between the sulfur and amide hydrogen atoms[1][2]. This structural characteristic, combined with the presence of two thiocarbonyl (C=S) groups, makes it an excellent chelating agent for various metal ions and a versatile building block in supramolecular chemistry. Its derivatives are explored for applications ranging from analytical reagents for precious metals to potential use as antioxidants and herbicides[3].

For professionals in drug development and materials science, the purity of such compounds is paramount. The protocols detailed herein are optimized for high yield and exceptional purity, ensuring the reliability of downstream applications.

Part 1: Synthetic Methodologies for this compound

Two primary, reliable routes for the synthesis of this compound are presented. Method A employs a two-step process involving the formation of an oxamide precursor followed by thionation, which is often favored for its high yield and clean conversion. Method B presents a more direct, one-pot synthesis from dithiooxamide.

Method A: Two-Step Synthesis via Thionation of N,N'-Dibenzyloxamide

This method is predicated on the synthesis of the oxygen analog, N,N'-dibenzyloxamide, which is subsequently converted to the target dithiooxamide using a thionating agent. This approach avoids potential side reactions associated with the direct use of dithiooxamide and primary amines.

The precursor is synthesized through the nucleophilic acyl substitution of diethyl oxalate with benzylamine. The reaction proceeds readily, driven by the formation of stable amide bonds.

Reaction Principle: 2 C₆H₅CH₂NH₂ (Benzylamine) + (COOC₂H₅)₂ (Diethyl Oxalate) → C₆H₅CH₂NHCOCONHCH₂C₆H₅ (N,N'-Dibenzyloxamide) + 2 C₂H₅OH (Ethanol)

Experimental Protocol: N,N'-Dibenzyloxamide Synthesis

-

Materials & Reagents:

-

Diethyl oxalate (1.0 eq)

-

Benzylamine (2.2 eq)

-

Ethanol (Reagent grade)

-

n-Hexane (for washing)

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

-

Procedure:

-

To a solution of diethyl oxalate (e.g., 10.0 g, 68.4 mmol) in 50 mL of ethanol in a round-bottom flask, add benzylamine (e.g., 16.2 g, 151 mmol) dropwise with stirring.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A white solid precipitate of N,N'-dibenzyloxamide will form.

-

Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration through a Büchner funnel.

-

Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) and then with n-hexane (2 x 30 mL) to remove residual impurities.

-

Dry the product in a vacuum oven at 60°C to a constant weight. A typical yield is 85-95%.

-

The conversion of the C=O bonds of the oxamide to C=S bonds is efficiently achieved using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent is highly effective for the thionation of amides[1][4].

Reaction Principle: C₆H₅CH₂NHCOCONHCH₂C₆H₅ + Lawesson's Reagent → C₆H₅CH₂NHCSCSNHCH₂C₆H₅ (this compound)

Mechanism Insight: The reaction with Lawesson's Reagent is believed to proceed through a concerted cycloaddition between the carbonyl group and a reactive dithiophosphine ylide monomer, which is in equilibrium with the Lawesson's Reagent dimer in solution[5][6]. This forms a four-membered thiaoxaphosphetane intermediate. A subsequent cycloreversion, driven by the formation of a highly stable P=O bond, releases the thiocarbonyl product[5][6].

Experimental Protocol: Thionation of N,N'-Dibenzyloxamide

-

Materials & Reagents:

-

N,N'-Dibenzyloxamide (1.0 eq)

-

Lawesson's Reagent (1.1 eq, calculated for two carbonyls)

-

Anhydrous Toluene or Xylene

-

Sodium bicarbonate solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a dry three-neck flask under a nitrogen atmosphere, suspend N,N'-dibenzyloxamide (e.g., 10.0 g, 37.3 mmol) in 150 mL of anhydrous toluene.

-

Add Lawesson's Reagent (e.g., 16.6 g, 41.0 mmol) to the suspension.

-

Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 3-5 hours. The reaction mixture will typically change color. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Method B: Direct Synthesis from Dithiooxamide and Benzylamine

This method offers a more direct route by reacting commercially available dithiooxamide with benzylamine. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of monosubstituted or other byproducts.

Reaction Principle: (CSNH₂)₂ (Dithiooxamide) + 2 C₆H₅CH₂NH₂ (Benzylamine) → C₆H₅CH₂NHCSCSNHCH₂C₆H₅ + 2 NH₃ (Ammonia)

Mechanism Insight: This reaction proceeds via a nucleophilic attack of the primary amine's nitrogen on the electrophilic thiocarbonyl carbon of dithiooxamide. This is followed by the elimination of ammonia, forming the more stable N-benzylthioamide bond. The reaction occurs stepwise on both thioamide groups. Using an excess of benzylamine can help drive the reaction to completion.

Experimental Protocol: Direct Amination

-

Materials & Reagents:

-

Dithiooxamide (Rubeanic Acid) (1.0 eq)

-

Benzylamine (2.5-3.0 eq)

-

Ethanol or Methanol

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

-

Procedure:

-

Suspend dithiooxamide (e.g., 5.0 g, 41.6 mmol) in 100 mL of ethanol in a round-bottom flask.

-

Add benzylamine (e.g., 13.4 g, 125 mmol) to the suspension.

-

Heat the mixture to reflux for 6-8 hours. The initial orange/red color of the dithiooxamide suspension should change as the reaction progresses.

-

Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol to remove excess benzylamine and other soluble impurities.

-

Proceed to the purification step.

-

Part 2: Purification by Recrystallization

Recrystallization is the most effective method for purifying crude this compound, capable of yielding a product with >99% purity[3]. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. An ethanol/water system is highly effective.

Experimental Protocol: Recrystallization

-

Materials & Reagents:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water

-

-

Equipment:

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Büchner funnel and filter flask

-

Vacuum oven

-

-

Procedure:

-

Place the crude solid product into an Erlenmeyer flask of appropriate size.

-

Add the minimum amount of hot ethanol required to just dissolve the solid completely. Stir and maintain the temperature near the boiling point of ethanol.

-

If any insoluble impurities remain, perform a hot filtration to remove them.

-

To the clear, hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point), indicating the onset of precipitation.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold ethanol/water (50:50) mixture.

-

Dry the crystals in a vacuum oven at 60-70°C until a constant weight is achieved.

-

Part 3: Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₆N₂S₂ |

| Molecular Weight | 300.44 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 151-154 °C (literature) |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals.

-

Aromatic Protons (Ar-H): A multiplet in the range of δ 7.20-7.40 ppm, integrating to 10 protons.

-

Methylene Protons (-CH₂-): A doublet around δ 4.8-5.0 ppm, integrating to 4 protons. The splitting is due to coupling with the adjacent N-H proton.

-

Amide Protons (N-H): A broad singlet or triplet (depending on coupling) around δ 8.5-9.0 ppm, integrating to 2 protons.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework.

-

Thiocarbonyl Carbon (C=S): A characteristic peak in the downfield region, typically δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals between δ 127-140 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 50-55 ppm.

-

-

FTIR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups.

-

N-H Stretch: A medium to sharp band around 3200-3300 cm⁻¹.

-

Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

Thioamide II Band (C-N stretch / N-H bend): A strong band around 1500-1550 cm⁻¹.

-

Thioamide I Band (C=S stretch): A strong band in the region of 1200-1250 cm⁻¹.

-

Part 4: Visualized Workflows and Mechanisms

Overall Synthesis and Purification Workflow

Caption: Workflow for Synthesis (Method A) and Purification.

Mechanism of Thionation with Lawesson's Reagent

Caption: Mechanism of Amide Thionation by Lawesson's Reagent.

Part 5: Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).

-

Reagent Handling:

-

Benzylamine: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

-

Lawesson's Reagent: Has a strong, unpleasant odor. Handle exclusively in a fume hood. It is moisture-sensitive.

-

Toluene/Xylene: Flammable liquids and harmful if inhaled. Avoid ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in designated containers.

Conclusion

This guide has detailed two effective and reproducible methods for the synthesis of high-purity this compound. Method A, via thionation of the corresponding oxamide, offers a clean and high-yielding pathway. Method B provides a more direct approach. The purification protocol based on recrystallization from an ethanol-water system is robust and scalable. By understanding the underlying mechanisms and adhering to the detailed procedures, researchers can confidently prepare this valuable compound for a multitude of applications.

References

-

SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs Website. [Link]

-

Bruno, G., Lanza, S., Nicolò, F., & Rosace, G. (2002). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 10), o608–o609. [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. Organic Chemistry Portal. [Link]

-

Zhan, Z., Luo, N., Ma, H., & Huang, G. (2019). Self‐Coupling Reaction of Benzylamine to Form Thioamides and Amides by Elemental Sulfur. ChemistrySelect. From ResearchGate: [Link]

-

Ríos-Gutiérrez, M., & Domingo, L. R. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7347–7356. [Link]

-

ResearchGate. (2007). This compound. Request PDF on ResearchGate. [Link]

- Google Patents. (2014). CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof.

-

Hurd, R. N., De La Mater, G., McElheny, G. C., Turner, R. J., & Wallingford, V. H. (1961). Preparation of Dithiooxamide Derivatives. The Journal of Organic Chemistry, 26(10), 3980–3987. (Note: Specific protocol details are derived from general principles in this and related papers on dithiooxamide chemistry). [Link]

-

Gómez-Caro, C., et al. (2023). N,N′-Dibutyloxamide. Molbank, 2023(3), M1677. (Note: Provides a representative procedure for synthesizing an N,N'-dialkyloxamide from diethyl oxalate and an amine). [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. rsc.org [rsc.org]

- 4. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of N,N'-Dibenzyldithiooxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the thioamide functional group presents a fascinating area of study. Thioamides, as isosteres of amides, exhibit unique electronic and steric properties that can significantly influence molecular conformation, intermolecular interactions, and, consequently, biological activity and material properties. N,N'-Dibenzyldithiooxamide, a symmetrically substituted dithiooxamide, serves as an exemplary case study for understanding the structural nuances imparted by the thioamide moiety. This guide provides an in-depth technical exploration of the crystal structure analysis of this compound, from synthesis to the elucidation of its intricate solid-state architecture. As Senior Application Scientists, our goal is to not only present the data but to illuminate the rationale behind the experimental design and the interpretation of the results, thereby providing a self-validating framework for researchers in the field.

Synthesis and Crystallization: The Genesis of a Well-Ordered Structure

The journey to understanding a molecule's three-dimensional structure begins with its synthesis and the subsequent growth of high-quality single crystals. The purity of the compound is paramount, as impurities can inhibit crystallization or lead to disordered structures.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend dithiooxamide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Amine Addition: To the stirred suspension, add benzylamine (2.2 equivalents) dropwise at room temperature. A slight excess of the amine ensures the complete conversion of the dithiooxamide.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 60-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. The product, this compound, often precipitates out of the solution.

-

Purification: Collect the crude product by filtration and wash with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a solvent mixture such as dichloromethane/hexane to yield a pure crystalline solid.

Crystal Growth: The Art of Molecular Self-Assembly

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: The choice of solvent is critical. A solvent in which this compound has moderate solubility is ideal. Solvents to consider include ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes.

-

Slow Evaporation Method:

-

Prepare a nearly saturated solution of the purified this compound in the chosen solvent at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes. This allows for the slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent evaporates, the concentration of the solute will slowly increase, leading to the formation of single crystals.

-

dot graph TD { A[Start: Purified this compound] --> B{Dissolve in a suitable solvent}; B --> C{Create a nearly saturated solution}; C --> D[Filter to remove impurities]; D --> E[Transfer to a clean vial]; E --> F{Cover with a perforated lid}; F --> G[Place in a vibration-free environment]; G --> H{Allow for slow evaporation}; H --> I[Formation of single crystals]; I --> J[End: Crystals suitable for XRD]; }

Caption: Workflow for Crystal Growth by Slow Evaporation.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable crystal of this compound is mounted on a goniometer and placed in the X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.

Experimental Workflow: X-ray Diffraction Analysis

-

Crystal Mounting: A well-formed single crystal is carefully mounted on a glass fiber or a loop.

-

Data Collection: The mounted crystal is placed on a diffractometer. The data for this compound was collected at room temperature using Mo Kα radiation (λ = 0.71073 Å).

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).

dot graph LR { subgraph "Experimental" A[Single Crystal] --> B(Mount on Goniometer); B --> C{Irradiate with X-rays}; C --> D[Collect Diffraction Images]; end subgraph "Computational" D --> E{Index Reflections}; E --> F[Integrate Intensities]; F --> G{Apply Corrections}; G --> H[Determine Space Group & Unit Cell]; H --> I[Solve Structure]; I --> J[Refine Structure]; J --> K(Final Structural Model); end }

Caption: Single-Crystal X-ray Diffraction Workflow.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure. The initial phases of the structure factors are determined, often using direct methods, which leads to an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, precise crystal structure.

The Crystal Structure of this compound: A Detailed Analysis

The crystal structure of this compound (C₁₆H₁₆N₂S₂) was successfully determined by Bruno et al. (2002).[2][3] The analysis reveals a molecule with significant intramolecular interactions and a distinct packing arrangement in the solid state.

Crystallographic Data

| Parameter | This compound[2][3] | N,N'-bis(4-methylphenyl)dithiooxamide[4][5][6] |

| Chemical Formula | C₁₆H₁₆N₂S₂ | C₁₆H₁₆N₂S₂ |

| Formula Weight | 300.44 | 300.43 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 5.929(1) | 33.9423(7) |

| b (Å) | 10.958(1) | 11.3880(2) |

| c (Å) | 11.531(1) | 7.8049(2) |

| β (°) | 98.48(1) | 99.439(1) |

| Volume (ų) | 740.1(2) | 2976.02(11) |

| Z | 2 | 8 |

| Calculated Density (g/cm³) | 1.347 | 1.341 |

Molecular Conformation and Intramolecular Interactions

The molecule of this compound is centrosymmetric, with the midpoint of the central C-C bond located on an inversion center.[2][3] The dithiooxamide fragment is planar and adopts a trans conformation.

A key feature of the molecular structure is a strong intramolecular hydrogen bond between the sulfur atom and the adjacent amide hydrogen atom (N-H···S).[2][3] This interaction contributes to the planarity of the dithiooxamide core. The S···N distance is 2.926(1) Å, which is significantly shorter than the sum of the van der Waals radii, indicating a strong hydrogen bond.[2][3]

The benzyl groups are oriented nearly perpendicular to the mean plane of the dithiooxamide fragment, likely due to steric hindrance.[2][3]

| Bond/Distance | Length (Å)[2][3] |

| C-C | 1.533(2) |

| C=S | 1.660(1) |

| C-N | 1.325(2) |

| S···N (intra) | 2.926(1) |

Intermolecular Interactions and Crystal Packing

To gain a deeper understanding of the forces governing the crystal packing, a Hirshfeld surface analysis can be employed. This method allows for the visualization and quantification of intermolecular contacts. While the original publication does not include this analysis, it is a powerful contemporary tool for crystal engineering studies. The analysis of similar thioamide structures often reveals the prevalence of N-H···S hydrogen bonds and C-H···π interactions in directing the supramolecular assembly. In the case of N,N'-bis(4-methylphenyl)dithiooxamide, molecules are linked by weak C-H···π interactions, forming a three-dimensional network.[4][5][6]

Comparative Structural Analysis

Comparing the crystal structure of this compound with related dithiooxamide derivatives provides valuable insights into the effects of substituent changes on the molecular and supramolecular structure.

-

N,N'-bis(4-methylphenyl)dithiooxamide: This molecule also exhibits a centrosymmetric structure with a planar trans-dithiooxamide fragment and intramolecular N-H···S hydrogen bonds.[4][5][6] The crystal packing is primarily governed by C-H···π interactions.[4][5][6]

-

N,N'-Diisopropyldithiooxamide: The presence of bulky isopropyl groups influences the crystal packing, which is supported by both N-H···S and C-H···S interactions, forming ribbon-like arrays.

-

N,N'-Dicyclohexyldithiooxamide: Similar to the isopropyl derivative, the bulky cyclohexyl groups play a significant role in the crystal packing.

The consistent observation of the planar trans-dithiooxamide core stabilized by intramolecular N-H···S hydrogen bonds across these derivatives underscores the robustness of this structural motif. The variations in the substituents primarily influence the intermolecular interactions and the overall crystal packing.

Conclusion

The crystal structure analysis of this compound provides a clear and detailed picture of its molecular architecture. The study highlights the importance of the planar trans-dithiooxamide fragment, which is stabilized by a strong intramolecular N-H···S hydrogen bond. The perpendicular orientation of the benzyl substituents is a consequence of steric effects. This in-depth understanding of the solid-state structure of this compound, from its synthesis and crystallization to the fine details of its molecular and supramolecular arrangement, offers a valuable reference for researchers in drug design and materials science. By elucidating the interplay of intra- and intermolecular forces, we can better predict and control the properties of thioamide-containing compounds, paving the way for the rational design of novel therapeutics and functional materials.

References

- Bruno, G., Lanza, S., Nicolò, F., Tresoldi, G., & Rosace, G. (2002). This compound.

- Giannetto, A., Lanza, S., Bruno, G., Nicolò, F., & Rudbari, H. A. (2015). Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide.

- Christensen, A. N., Hazell, R. G., & Lehmann, M. S. (1982). The Crystal and Molecular Structure of N,N‐Dimethyl‐Dithiooxamide. Acta Chemica Scandinavica, Series A, 36, 555-558.

- Cui, J.-Z., Zhang, D., Song, L.-H., Cheng, P., Liao, D.-Z., & Wang, G.-L. (2006). N,N′-Bis[2-(diethylamino)ethyl]dithiooxalamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4425–o4426.

- Saeed, S., Rashid, N., Hussain, R., Jasinski, J. P., & Keeley, A. C. (2012). N,N-Dicyclohexylcyclohexanecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2429.

-

PrepChem. (n.d.). Synthesis of N,N'-dibenzylethylenediamine. Retrieved from [Link]

- Bruno, G., Rotondo, A., Nicolò, F., & Lanza, S. (2007). N,N′-Diisopentyldithiooxamide. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3493.

- Toda, F., Miyamoto, H., & Koshima, H. (1993). Crystal structure and photoreactive behaviour of N,N-diisopropyl(p-phenylphenyl)glyoxylamide. Journal of the Chemical Society, Perkin Transactions 2, (7), 1461-1464.

- Stenfors, V. A., Jasinski, J. P., Butcher, R. J., & Golen, J. A. (2020). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Bruno, G., Lanza, S., Nicolò, F., & Rosace, G. (2002). This compound. Acta crystallographica. Section C, Crystal structure communications, 58(Pt 10), o608–o609.* [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC CIF. Retrieved from [Link]

-

YouTube. (2020, April 2). How to Download a .CIF file(Crystallographic Information File). Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved from [Link]

-

ResearchGate. (2020, March 26). How to use CCDC to find CIF files? Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal and molecular structure of N,N H -Di-isopropyldithio-oxamide and SbCl 3 (L 3 ) 1.5. Retrieved from [Link]

- Khan, I. U., Ali, S., Jasinski, J. P., & Keeley, A. C. (2012). Crystal structure of S-(4-methylbenzyl) piperidinedithiocarbamate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3401.

- Prathebha, L., et al. (2013). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1677–o1678.*

-

PubChemLite. (n.d.). This compound (C16H16N2S2). Retrieved from [Link]

- Jasinski, J. P., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.*

- Ghaffar, A., et al. (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT.

- Nguyen, T. H., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4).*

-

Home Sunshine Pharma. (n.d.). N.N'-DIBENZYLDITHIOOXAMIDE CAS 122-65-6 Manufacturers, Suppliers, Factory. Retrieved from [Link]

- Barakat, A., et al. (2015). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic Letters, 17(15), 3742–3745.*

Sources

- 1. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CCDC CIF [chem.gla.ac.uk]

- 5. Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility of N,N'-Dibenzyldithiooxamide in different organic solvents

An In-depth Technical Guide to the Solubility of N,N'-Dibenzyldithiooxamide in Organic Solvents

Abstract

This compound, a symmetrically substituted dithiooxamide, is a compound of interest in coordination chemistry and materials science. Its utility in research and development, particularly in synthetic and formulation contexts, is fundamentally governed by its solubility characteristics. A thorough understanding of its behavior in various organic solvents is paramount for designing reaction conditions, purification strategies, and formulation protocols. This technical guide provides a comprehensive analysis of the solubility of this compound. It synthesizes theoretical principles of solute-solvent interactions with predictive analysis based on the molecule's unique structure. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable and reproducible data. The content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding for researchers, chemists, and formulation scientists.

Part 1: Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (C₁₆H₁₆N₂S₂) possesses distinct structural features that dictate its interaction with different solvent environments.

The molecule is built around a planar trans-dithiooxamide core.[1][2] This core contains polar secondary amide groups (N-H) and thiocarbonyl groups (C=S). However, strong intramolecular hydrogen bonding between the sulfur atom and the adjacent amide hydrogen atom significantly reduces the availability of these groups for intermolecular interactions.[1][2] Flanking this central core are two non-polar benzyl groups, which are oriented orthogonally to the dithiooxamide plane due to steric hindrance.[1][2] These large, non-polar substituents are the dominant feature of the molecule's surface, suggesting a generally low affinity for highly polar solvents.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂S₂ | [3] |

| Molecular Weight | 300.44 g/mol | [3] |

| Appearance | Powder or liquid | [4] |

| Density | ~1.23 - 1.25 g/cm³ | [3][4] |

| Boiling Point | 451.5°C at 760 mmHg | [4] |

| Key Structural Features | Two non-polar benzyl groups, a planar dithiooxamide core, intramolecular hydrogen bonding. | [1][2] |

Part 2: Theoretical Principles of Solvation

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the principle "like dissolves like".[5] This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:

-

Van der Waals Forces: The large benzyl groups contribute significantly to the molecule's surface area, making London dispersion forces a primary mode of interaction. Solvents that also exhibit strong dispersion forces (e.g., aromatic solvents like toluene or chlorinated solvents like dichloromethane) are likely to be effective.

-

Dipole-Dipole Interactions: The dithiooxamide core possesses a dipole moment. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can engage in these interactions, potentially disrupting the solute's crystal lattice.

-

Hydrogen Bonding: While the molecule contains N-H bonds (hydrogen bond donors) and C=S groups (potential acceptors), strong intramolecular hydrogen bonding limits their ability to interact with external solvent molecules.[1] Therefore, the compound is not expected to be highly soluble in protic solvents like water or methanol, where the solvent's primary solvating power comes from its hydrogen-bonding network. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of both the solute's crystal lattice and the solvent-solvent interactions.[6]

Part 3: Predictive Solubility Analysis

Based on the structural and theoretical considerations above, we can predict the solubility behavior of this compound across different solvent classes.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While toluene may show some affinity due to π-π stacking interactions with the benzyl groups, the polarity of the dithiooxamide core will limit solubility in purely non-polar aliphatic solvents like hexane.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Dichloromethane): This class of solvents is predicted to be the most effective. Solvents like DMF and DMSO are strong hydrogen bond acceptors and have high polarity, which can interact favorably with the central core.[7] Dichloromethane and chloroform are good at dissolving compounds with moderate polarity and large non-polar regions. Acetonitrile may be a moderately effective solvent.[8]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be very low. The dominant non-polar character of the two benzyl groups and the limited availability of hydrogen bonding sites make it difficult for these highly structured, polar protic solvents to effectively solvate the molecule.[5][9]

Part 4: Experimental Determination of Solubility

To move from prediction to quantitative data, rigorous experimental protocols are required. The following sections detail methodologies for both rapid qualitative assessment and precise quantitative measurement.

Protocol 4.1: Qualitative Solubility Assessment

This workflow provides a systematic approach to classify the compound's solubility, which can guide solvent selection for synthesis and purification.[10][11] The procedure involves testing the solubility of a small, fixed amount of the compound in a set volume of various solvents.[12][13]

Methodology:

-

Preparation: Into separate small test tubes, add approximately 20-25 mg of this compound.

-

Solvent Addition: To each tube, add 0.5 mL of the test solvent in portions.

-

Agitation: After each addition, shake the test tube vigorously for 60 seconds.[13]

-

Observation: Observe if the solid dissolves completely. If it does not, add the next portion of the solvent up to a total of 1.5 mL.

-

Classification:

-

Soluble: The compound dissolves completely.

-

Partially Soluble: A significant portion of the compound dissolves, but some solid remains.

-

Insoluble: No significant dissolution is observed.

-

-

Testing Hierarchy: Perform the tests in a logical sequence as outlined in the diagram below to gain maximum information about the compound's acidic/basic properties.

Caption: Qualitative solubility testing workflow.

Protocol 4.2: Quantitative Solubility Determination (Saturation Shake-Flask Method)

The Saturation Shake-Flask (SSF) method is the gold standard for determining thermodynamic equilibrium solubility.[14] It provides precise, reproducible data essential for pharmaceutical and chemical process development.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a sealed vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration: Place the sealed vial in an orbital shaker or rotator within a temperature-controlled incubator. Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the set temperature for at least 1-2 hours to let undissolved solids settle. To ensure complete removal of particulate matter, centrifuge the sample at high speed.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilution: Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the original concentration in the saturated solution (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

Caption: Workflow for the Saturation Shake-Flask method.

Part 5: Data Presentation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents. The following table provides a template for recording experimental results.

| Solvent | Solvent Class | Temperature (°C) | Experimental Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Dichloromethane | Polar Aprotic | 25 | |||

| Chloroform | Polar Aprotic | 25 | |||

| Toluene | Non-Polar | 25 | |||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | |||

| Acetone | Polar Aprotic | 25 | |||

| Acetonitrile | Polar Aprotic | 25 | |||

| Ethyl Acetate | Polar Aprotic | 25 | |||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | |||

| Methanol | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| n-Hexane | Non-Polar | 25 |

Conclusion

The solubility of this compound is dictated by its unique molecular structure, which combines a polar dithiooxamide core with large, non-polar benzyl substituents. Theoretical analysis predicts that the compound will exhibit the highest solubility in polar aprotic solvents and poor solubility in both polar protic and non-polar aliphatic solvents. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to systematically and accurately determine the solubility profile of this compound. The application of the described Saturation Shake-Flask method will yield high-quality, quantitative data crucial for the effective use of this compound in scientific and industrial applications.

References

Sources

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N.N'-DIBENZYLDITHIOOXAMIDE CAS#: 122-65-6 [m.chemicalbook.com]

- 4. N.N'-DIBENZYLDITHIOOXAMIDE CAS 122-65-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. physchemres.org [physchemres.org]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N'-Dibenzyldithiooxamide

Abstract: This technical guide provides a comprehensive analysis of the anticipated thermal stability and decomposition pathways of N,N'-dibenzyldithiooxamide (C₁₆H₁₆N₂S₂). While specific experimental thermal analysis data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures, including dithiooxamides, amides, and related sulfur-containing organic molecules, to build a predictive framework. We will delve into the structural characteristics influencing thermal lability, propose likely decomposition mechanisms, and provide detailed, best-practice experimental protocols for researchers seeking to characterize this molecule. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of this compound for its synthesis, processing, and application.

Introduction to this compound

This compound, also known as N,N'-dibenzylethanedithioamide, is an organic compound featuring a central dithiooxamide core flanked by two benzyl groups.[1][2] The structural integrity of this molecule is notable for its planar trans-dithiooxamide fragment, which is stabilized by strong intramolecular hydrogen bonds between the sulfur and amide hydrogen atoms.[1][2] The benzyl substituents are oriented orthogonally to this plane, a conformation dictated by steric hindrance.[1][2]

While its applications are not broadly documented, related dithiooxamide and dithiocarbamate structures are utilized in various fields, including as vulcanization accelerators in the rubber industry, as ligands in coordination chemistry, and in the development of "smart" materials like self-healing polymers.[3][4] Understanding the thermal stability of this compound is paramount for its potential use in applications where it may be subjected to elevated temperatures, such as in polymer processing or as a component in thermally stable formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source |

| CAS Number | 122-65-6 | [4][5] |

| Molecular Formula | C₁₆H₁₆N₂S₂ | [1][4][6] |

| Molecular Weight | 300.44 g/mol | [4][6] |

| Appearance | White crystalline solid | [4] |

| Structure | Planar trans-dithiooxamide fragment with orthogonal benzyl groups.[1][2] | [1][2] |

Predicted Thermal Stability and Decomposition Profile

Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is scarce. However, we can infer its thermal behavior by examining its constituent chemical moieties and comparing them to related, well-characterized compounds.

The molecule's stability is likely governed by the strengths of the C-N, C-S, and C-C bonds within its structure. The thioamide linkages (-(C=S)-NH-) are of particular interest. Thioamides can exhibit complex thermal decomposition patterns. The presence of the benzyl groups will also significantly influence the decomposition pathway, likely through the formation of stable benzyl radicals.

Based on analogous structures, the decomposition of this compound is anticipated to be a multi-stage process. The initial decomposition temperature is expected to be influenced by the energy required to cleave the weakest bond in the molecule. The thermal degradation of pentapeptides with N-terminal phenylalanine (which contains a benzyl group) has been observed at temperatures above 180°C, proceeding via a debenzylation mechanism.[7][8] This suggests that the C-N bond between the benzyl group and the dithiooxamide core could be a potential initiation point for decomposition.

Proposed Decomposition Pathways

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a series of radical-mediated reactions. The following pathways are proposed based on the chemistry of related compounds.

Initiation Step: Homolytic cleavage of the N-CH₂ bond is a plausible initiation step due to the resonance stability of the resulting benzyl radical.

-

Pathway A: N-C Bond Cleavage: The initial step involves the breaking of the bond between the nitrogen and the benzyl group, yielding a dithiooxamide-centered radical and a benzyl radical. The benzyl radicals can then dimerize to form bibenzyl or participate in other secondary reactions.

-

Pathway B: C-S and C-N Bond Scission: At higher temperatures, fragmentation of the central dithiooxamide core is expected. This could involve the cleavage of C-S and C-N bonds, leading to the formation of various gaseous products. The decomposition of dithiocarbamates, for instance, is known to yield carbon disulfide (CS₂) and amines.[9] A similar fragmentation of the dithiooxamide core could produce isothiocyanates or other sulfur-containing fragments.

The decomposition of peptides and amides can also proceed via pathways that lead to the formation of carbonyls and other small molecules.[7][8] For this compound, this could translate to the formation of benzyl isothiocyanate and other related products.

Caption: Proposed decomposition pathways for this compound.

Experimental Workflow for Thermal Analysis

To definitively characterize the thermal stability and decomposition of this compound, a systematic experimental approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.

Caption: Experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperatures at which this compound decomposes and to quantify the mass loss at each stage.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen (or Argon) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min. A common heating rate is 10 or 20 K/min.[10]

-

-

-

Data Collection: Record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass lost in each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, crystallization, and to characterize the enthalpy changes associated with decomposition.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan will be used as a reference.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to a temperature just beyond the final decomposition event observed in TGA, at a heating rate of 10°C/min.

-

Cool the sample back to 30°C at a controlled rate (e.g., 10°C/min).

-

Perform a second heating scan under the same conditions to observe any changes in the material's thermal behavior after the initial heating.[10]

-

-

-

Data Collection: Record the heat flow to the sample relative to the reference as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).[11]

-

Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).

-

Determine the onset temperature and peak temperature of any exothermic decomposition events.

-

Compare the first and second heating scans to assess the reversibility of thermal events.[10]

-

Interpretation of Expected Thermal Data

TGA: The TGA thermogram is expected to show a stable baseline until the onset of decomposition. A multi-step decomposition is likely, with the first significant weight loss possibly corresponding to the loss of the benzyl groups. Subsequent weight loss at higher temperatures would indicate the fragmentation of the dithiooxamide core.

DSC: The DSC curve for the first heating scan should reveal an endothermic peak corresponding to the melting of the crystalline solid. This will be followed by one or more exothermic peaks, which are characteristic of decomposition processes. The absence of these exothermic peaks in a second heating scan would confirm their association with irreversible decomposition.

Table 2: Predicted Thermal Analysis Data for this compound

| Analysis | Parameter | Predicted Observation | Rationale |

| TGA | Tonset | > 180°C | Based on the stability of similar structures with benzyl groups.[7][8] |

| Weight Loss Steps | Multiple steps | Corresponds to the sequential loss of benzyl groups and fragmentation of the core. | |

| DSC | Melting Point (Tm) | Sharp endothermic peak | Characteristic of a crystalline solid. |

| Decomposition | One or more exothermic peaks | Decomposition reactions are typically exothermic. |

Conclusion

This technical guide provides a predictive framework for understanding the thermal stability and decomposition of this compound. Based on the analysis of its chemical structure and comparison with related compounds, a multi-stage decomposition process initiated by N-C bond cleavage is proposed. To validate these predictions, detailed experimental protocols for TGA and DSC have been provided. The insights and methodologies presented herein are intended to equip researchers with the necessary tools to thoroughly characterize the thermal properties of this compound, thereby enabling its effective and safe application in various scientific and industrial fields.

References

-

Valentine, A. M. (2007). Mechanism of decomposition of N,N-dialkyl dithiocarbamates. Current Topics in Toxicology, 4, 39–44. [Link]

-

Bruno, G., Lanza, S., Nicoló, F., & Rosace, G. (2002). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 10), o608–o609. [Link]

-

ResearchGate. (n.d.). This compound | Request PDF. Retrieved January 14, 2026, from [Link]

-

Bravo, C., et al. (2005). Mechanisms of acid decomposition of dithiocarbamates. 3. Aryldithiocarbamates and the torsional effect. The Journal of Organic Chemistry, 70(18), 7294–7302. [Link]

-

Castro, E. A., et al. (2008). Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues. The Journal of Organic Chemistry, 73(19), 7753–7756. [Link]

-

ResearchGate. (n.d.). Mechanisms of Acid Decomposition of Dithiocarbamates. 3. Aryldithiocarbamates and the Torsional Effect. Retrieved January 14, 2026, from [Link]

-

Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. [Link]

-

ResearchGate. (n.d.). The TGA and Derivative thermograph of the complex. Retrieved January 14, 2026, from [Link]

-

ChemBK. (n.d.). n,n'-dibenzyldithio-oxamid. Retrieved January 14, 2026, from [Link]

-

Digianantonio, K. M., Glover, S. A., Johns, J. P., & Rosser, A. A. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4116–4126. [Link]

-

ResearchGate. (n.d.). DSC curves of NN′ diethyl 1,4 benzene dicarboxamide, NN′ dibutyl 1,4.... Retrieved January 14, 2026, from [Link]

-

Dong, M., et al. (2020). “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls. Journal of Agricultural and Food Chemistry, 68(8), 2530–2537. [Link]

-

Hsiao, S. H., & Yang, C. P. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N′-Bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564–2574. [Link]

-

ResearchGate. (n.d.). Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues | Request PDF. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). TGA and DTG curves of poly(amide–ether) and its nanocomposites. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). TGA (a) and di ff erential thermal gravimetric analysis (DTGA) (b).... Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Why this polymeric DSC have three peaks and no dip?. Retrieved January 14, 2026, from [Link]

-

Lin, S.-H., et al. (2018). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. Polymers, 10(11), 1234. [Link]

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. [Link]

-

Gee, R. H., et al. (2020). New thermal decomposition pathway for TATB. Scientific Reports, 10(1), 1699. [Link]

-

Home Sunshine Pharma. (n.d.). N.N'-DIBENZYLDITHIOOXAMIDE CAS 122-65-6 Manufacturers, Suppliers, Factory. [Link]

-

National Institutes of Health. (n.d.). “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls. [Link]

Sources

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. N.N'-DIBENZYLDITHIOOXAMIDE CAS 122-65-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. N,N'-DIBENZYL DITHIOOXAMIDE [chemicalbook.com]

- 7. Frontiers | “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls [frontiersin.org]

- 8. “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

A Technical Guide to the Analytical Applications of N,N'-Dibenzyldithiooxamide

Executive Summary

N,N'-Dibenzyldithiooxamide is a symmetrically substituted dithiooxamide derivative that functions as a highly effective bidentate chelating agent. Its molecular architecture, featuring two sulfur and two nitrogen donor atoms, allows for the formation of stable, five-membered chelate rings with a variety of metal ions, particularly soft Lewis acids like the platinum-group metals and other transition metals. This guide provides a comprehensive overview of the fundamental properties of this compound and explores its established and potential applications in modern analytical chemistry. We delve into its use as a chromogenic reagent for spectrophotometric analysis and as a hydrophobic complexing agent for solvent extraction. Furthermore, we present a forward-looking perspective on its potential integration into electrochemical sensing platforms. This document is intended for researchers and application scientists seeking to leverage the unique coordination chemistry of this compound for the development of robust and selective analytical methodologies.

Introduction to this compound

Overview and Physicochemical Properties

This compound, also known as N,N'-dibenzylethanedithioamide, is a white crystalline organic compound.[1] The core of its analytical utility lies in the dithiooxamide fragment, which provides a planar trans-coordination site.[2][3] The presence of two benzyl groups enhances the molecule's hydrophobicity, a critical feature for applications in solvent extraction, while also influencing its solubility and the stability of its metal complexes.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂S₂ | [1][2] |

| Molar Mass | 300.44 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Structure | Planar trans-dithiooxamide fragment | [2][3] |

| Key Feature | Strong intramolecular S···N hydrogen bonding | [2][3] |

Synthesis and Structural Characteristics

The synthesis of this compound is typically achieved through the reaction of benzylamine with thiourea.[1] This straightforward method provides a reliable route to the pure compound. Structurally, the molecule is characterized by a planar dithiooxamide core, with the benzyl substituents oriented orthogonally to this plane due to steric hindrance.[2][3] This specific conformation is crucial as it exposes the sulfur and nitrogen lone pair electrons for coordination with metal ions.

Fundamental Principles of Chelation